1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol
Overview
Description
1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol, also known as BDMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. In materials science, 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has been used as a reagent for the synthesis of complex molecules.
Mechanism Of Action
The mechanism of action of 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol is not fully understood. However, it is believed to act as a free radical scavenger, which helps to reduce oxidative stress and inflammation in the body. 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory properties.
Biochemical And Physiological Effects
1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has antioxidant and anti-inflammatory properties. In vivo studies have shown that 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol can reduce inflammation and oxidative stress in animal models. 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, there are also some limitations. 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol can be toxic in high concentrations, which requires careful handling and storage.
Future Directions
For research on 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol include the development of novel materials and investigations into its potential as a therapeutic agent.
properties
IUPAC Name |
1-(3-bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c1-9(17)8-12-13(16)15(19-3)11-7-5-4-6-10(11)14(12)18-2/h4-7,9,17H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZBVRRPMNQEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477055 | |
Record name | 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
CAS RN |
404908-62-9 | |
Record name | 1-(3-Bromo-1,4-dimethoxynaphthalen-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40477055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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